![molecular formula C6H10F3NS B2701906 3-(Trifluoromethyl)-1,4-thiazepane CAS No. 1462361-43-8](/img/structure/B2701906.png)
3-(Trifluoromethyl)-1,4-thiazepane
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Overview
Description
3-(Trifluoromethyl)-1,4-thiazepane is a heterocyclic compound characterized by the presence of a seven-membered ring containing both sulfur and nitrogen atoms, with a trifluoromethyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)-1,4-thiazepane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a trifluoromethylated thiol or thioester in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)-1,4-thiazepane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antitumor Agents
Recent studies have explored the synthesis of novel derivatives based on thiazepane structures for their potential as antitumor agents. For instance, compounds incorporating the thiazepane scaffold have shown promising cytotoxic effects against various cancer cell lines, indicating their potential utility in cancer therapy .
Central Nervous System Disorders
The thiazepane framework is also being investigated for its role in treating central nervous system disorders. Compounds derived from thiazepanes have been studied for their effects on dopamine receptors, which are critical in managing conditions such as schizophrenia and bipolar disorder. The ability to modify these compounds to enhance efficacy and reduce side effects is a key area of research .
Chemical Synthesis
Building Blocks in Organic Synthesis
3-(Trifluoromethyl)-1,4-thiazepane serves as an important building block in organic synthesis. Its trifluoromethyl group enhances the reactivity and stability of derivatives, making it a valuable component in the synthesis of complex organic molecules. The compound has been used to create various functionalized derivatives through multi-component reactions (MCRs), showcasing its versatility in synthetic chemistry .
Synthesis of Functionalized Molecules
The compound has been utilized in the preparation of functionalized thiazepine derivatives that exhibit unique properties. These derivatives are being explored for their potential applications in drug design and development, particularly due to their bioactive characteristics .
Materials Science
Polymeric Materials
In materials science, this compound is being investigated for its use in developing advanced polymeric materials. The incorporation of trifluoromethyl groups can significantly enhance the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications.
Coatings and Adhesives
The properties imparted by the thiazepane structure make it an attractive candidate for coatings and adhesives that require enhanced durability and resistance to environmental factors. Research into these applications is ongoing, with promising preliminary results indicating improved performance metrics compared to conventional materials .
Case Studies
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. This interaction can modulate the activity of the target molecule, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
3-(Trifluoromethyl)-1,4-oxazepane: Similar structure but contains an oxygen atom instead of sulfur.
3-(Trifluoromethyl)-1,4-diazepane: Contains two nitrogen atoms in the ring.
3-(Trifluoromethyl)-1,4-thiazine: Six-membered ring with sulfur and nitrogen atoms.
Uniqueness: 3-(Trifluoromethyl)-1,4-thiazepane is unique due to its seven-membered ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical properties. The trifluoromethyl group further enhances its reactivity and stability, making it a valuable compound in various applications.
Biological Activity
3-(Trifluoromethyl)-1,4-thiazepane is a heterocyclic compound notable for its seven-membered ring structure, which incorporates both sulfur and nitrogen atoms. The presence of a trifluoromethyl group enhances its chemical properties, making it a compound of interest in various fields including medicinal chemistry, biochemistry, and materials science. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C6H9F3NS. The trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The trifluoromethyl moiety enhances binding affinity due to increased hydrophobic interactions.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and infections.
- Protein-Ligand Interactions : The compound serves as a probe in biochemical studies to elucidate protein-ligand interactions, which are critical in drug design.
Biological Activity Overview
Research has indicated various biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that thiazepane derivatives exhibit significant antimicrobial properties. The specific activity of this compound against various bacterial strains is under investigation.
- Anticancer Potential : Initial findings suggest that the compound may possess anticancer properties by modulating pathways involved in cell proliferation and apoptosis.
Research Findings and Case Studies
A review of current literature reveals several key findings regarding the biological activity of this compound:
Study | Findings |
---|---|
BenchChem Study (2024) | Identified as a potential candidate for drug development due to unique structural properties. |
PMC Article (2022) | Discussed the synthesis of thiazepane derivatives and their biological evaluations, highlighting potential applications in drug discovery. |
Comprehensive Heterocyclic Chemistry (2008) | Provided insights into the chemical reactivity and potential biological applications of thiazepanes. |
Synthesis and Applications
The synthesis of this compound typically involves cyclization reactions using trifluoromethylated thiols or thioesters. These synthetic routes are crucial for producing high-purity compounds suitable for biological testing.
- Synthetic Routes : Common methods include the reaction of amines with trifluoromethylated thiols in controlled conditions.
- Applications in Drug Development : Due to its unique properties, it is being explored for developing pharmaceuticals targeting specific enzymes or receptors.
Properties
IUPAC Name |
3-(trifluoromethyl)-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NS/c7-6(8,9)5-4-11-3-1-2-10-5/h5,10H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDUPYSXQSNHGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CSC1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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